Ethyl 2-(4-benzylpiperazin-1-yl)-6-(2-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-benzylpiperazin-1-yl)-6-(2-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a methoxyphenyl group, and a tetrahydropyrimidine core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-benzylpiperazin-1-yl)-6-(2-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with guanidine to form the tetrahydropyrimidine core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-benzylpiperazin-1-yl)-6-(2-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds .
Scientific Research Applications
Ethyl 2-(4-benzylpiperazin-1-yl)-6-(2-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-(4-benzylpiperazin-1-yl)-6-(2-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This activity is mediated through binding to the colchicine binding site of tubulin, disrupting microtubule dynamics and ultimately inducing cell death .
Comparison with Similar Compounds
Similar Compounds
Substituted Piperazines: Compounds with similar piperazine structures, such as 1-benzylpiperazine, share some chemical properties but differ in their biological activities.
Methoxyphenyl Derivatives: Compounds like 2-methoxyphenylpiperazine have similar aromatic structures but may exhibit different reactivity and biological effects.
Tetrahydropyrimidine Derivatives: Other tetrahydropyrimidine compounds, such as 2-amino-4,6-dimethylpyrimidine, can be compared in terms of their chemical behavior and applications.
Uniqueness
Ethyl 2-(4-benzylpiperazin-1-yl)-6-(2-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple biological targets and undergo diverse chemical transformations makes it a valuable compound for research and development.
Biological Activity
Ethyl 2-(4-benzylpiperazin-1-yl)-6-(2-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Piperazine moiety : Contributes to its interaction with various receptors.
- Tetrahydropyrimidine ring : Known for its biological activity in various pharmacological contexts.
- Methoxyphenyl group : May enhance lipophilicity and bioavailability.
Chemical Formula
The molecular formula is C20H26N2O3, with a molecular weight of approximately 342.44 g/mol.
Anticancer Activity
Recent studies have indicated that derivatives of tetrahydropyrimidines exhibit promising anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: In Vitro Anticancer Activity
In a study assessing the anticancer potential of related compounds:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- IC50 Values : The compound demonstrated IC50 values in the micromolar range, indicating effective growth inhibition.
Neuropharmacological Effects
The benzylpiperazine component suggests potential activity at neurotransmitter receptors. Specifically, it may act as a modulator of serotonin and dopamine pathways, which are crucial in treating neuropsychiatric disorders.
Research Findings
A study highlighted the compound's ability to enhance serotonergic transmission in animal models:
- Behavioral Tests : Increased locomotion and reduced anxiety-like behaviors were observed.
- Mechanism : Likely involves modulation of 5-HT receptor subtypes.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored through various assays. Compounds with similar structures have shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
Experimental Results
In vitro studies demonstrated:
Assay Type | Result |
---|---|
Cytokine Inhibition | Significant reduction in TNF-alpha levels |
Cell Viability | No cytotoxic effects at therapeutic concentrations |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the piperazine and tetrahydropyrimidine rings can significantly influence potency and selectivity.
Key Modifications
- Substitution on Piperazine : Varying the substituents can alter receptor affinity.
- Alkyl Chain Length : Changes in the ethyl group can affect lipophilicity and membrane permeability.
Comparative Analysis
Modification | Effect on Activity |
---|---|
Benzyl vs. Phenyl | Increased receptor binding |
Methoxy Group | Enhanced solubility |
Properties
Molecular Formula |
C25H30N4O4 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
ethyl 2-(4-benzylpiperazin-1-yl)-4-(2-methoxyphenyl)-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C25H30N4O4/c1-3-33-24(31)21-22(19-11-7-8-12-20(19)32-2)26-25(27-23(21)30)29-15-13-28(14-16-29)17-18-9-5-4-6-10-18/h4-12,21-22H,3,13-17H2,1-2H3,(H,26,27,30) |
InChI Key |
MWJMXDNFEKYKCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.